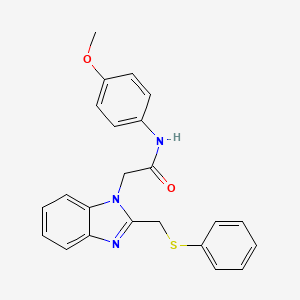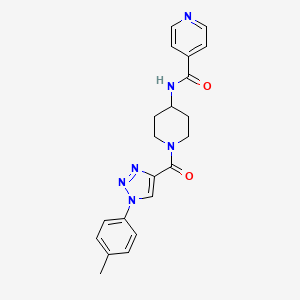
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
This involves examining the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, may also be analyzed .Scientific Research Applications
Heterocyclic Compound Research
This compound, with its heterocyclic structure, could be of interest in the field of organic chemistry, particularly in the study of heterocycles . Heterocycles are of immense importance biologically and industrially, and about one half of over six million compounds recorded in chemical abstracts are heterocyclic .
Antibacterial Activity
Compounds with similar structures have been synthesized and tested for their antibacterial activity . For example, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have shown antibacterial effect against Staphylococcus aureus .
Antileishmanial and Antimalarial Activities
Hydrazine-coupled pyrazole derivatives, which share structural similarities with the compound , have demonstrated potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity .
Molecular Docking Studies
The compound could be used in molecular docking studies to understand its interaction with biological targets . This could help in the design of new drugs with potential antimicrobial activity .
Anticancer Research
Heterocyclic compounds, including pyrimidine scaffolds, have been found to exhibit anticancer activity . Given the structural similarities, this compound could potentially be investigated for its anticancer properties.
Antipsychotic Drug Synthesis
The compound could be an important intermediate product in the synthesis of antipsychotic drugs . For example, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole is an important intermediate product in the synthesis of paliperidone, an antipsychotic drug .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-15-2-4-18(5-3-15)27-14-19(24-25-27)21(29)26-12-8-17(9-13-26)23-20(28)16-6-10-22-11-7-16/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECXZWLWMFOYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


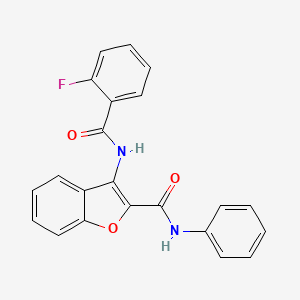
![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2714780.png)
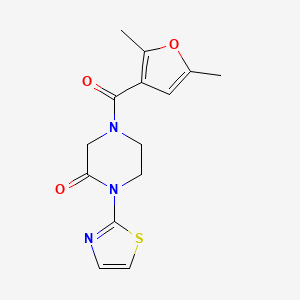
![(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714787.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714791.png)
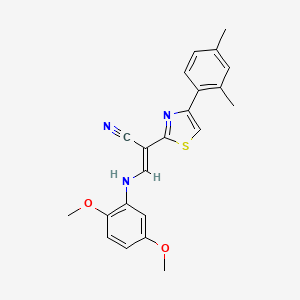
![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)
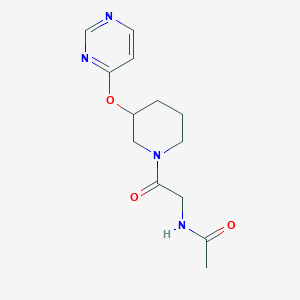
![2-(4-Bromophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714795.png)
![N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2714797.png)
![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)
